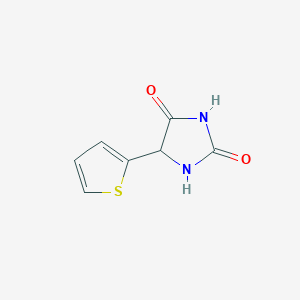

5-(2-Thienyl)hydantoin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c10-6-5(8-7(11)9-6)4-2-1-3-12-4/h1-3,5H,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZQMAOUAIJWOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341523 | |

| Record name | 5-(2-THIENYL)HYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4052-58-8 | |

| Record name | 5-(2-THIENYL)HYDANTOIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Thienyl)hydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines theoretical estimations based on structurally related compounds with detailed, standardized experimental protocols for its empirical determination.

Physicochemical Properties

The physicochemical profile of an active pharmaceutical ingredient (API) is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the estimated or expected values for key physicochemical parameters of this compound.

| Property | Estimated/Expected Value | Notes |

| Molecular Formula | C₇H₆N₂O₂S | - |

| Molecular Weight | 182.20 g/mol | - |

| Melting Point (°C) | ~170 - 190 | Estimated based on similar hydantoin structures. For example, 5,5-dimethylhydantoin has a melting point of 175°C. The actual value requires experimental determination. |

| Aqueous Solubility | Low to Moderate | Hydantoins exhibit a wide range of solubilities. The presence of the thiophene ring may decrease aqueous solubility compared to simpler alkyl-substituted hydantoins. Experimental verification is essential. |

| pKa | 8.5 - 9.5 | The N-H proton in the hydantoin ring is weakly acidic. Studies on 5-substituted hydantoins show pKa values typically fall within this range. |

| LogP (o/w) | 0.5 - 1.5 | The octanol-water partition coefficient is estimated based on related structures. For instance, the calculated LogP for 5-benzylidene-2-thiohydantoin is approximately 1.03. This suggests moderate lipophilicity. |

Experimental Protocols

Detailed and validated experimental procedures are paramount for obtaining reliable physicochemical data. The following sections outline the methodologies for the synthesis and characterization of this compound.

Synthesis and Spectral Characterization

A common route for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde (in this case, thiophene-2-carboxaldehyde), potassium cyanide, and ammonium carbonate.

Methodology:

-

Reaction Setup: In a sealed pressure vessel, combine thiophene-2-carboxaldehyde, potassium cyanide, and ammonium carbonate in a suitable solvent mixture, typically ethanol and water.

-

Heating: Heat the mixture to 80-100°C for 6-12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture to yield the pure compound.

-

Characterization: The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques:

-

¹H NMR & ¹³C NMR: To elucidate the chemical structure and confirm the presence of the thienyl and hydantoin moieties.

-

FT-IR: To identify characteristic functional groups, such as the C=O (amide) and N-H stretches of the hydantoin ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Caption: General workflow for the synthesis and characterization of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4).

-

Addition of Compound: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (UV-Vis Spectrophotometric Method)

This method is suitable for compounds containing a chromophore whose UV-Vis absorbance spectrum changes with ionization state.

Methodology:

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with constant ionic strength.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Measurement: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each well containing the different pH buffers.

-

Spectral Acquisition: Measure the absorbance spectrum (e.g., 230-500 nm) for each well using a UV-Vis plate reader.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation; it corresponds to the pH at the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

This method measures the partitioning of a compound between n-octanol and water, providing a measure of its lipophilicity.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (buffered to pH 7.4) with n-octanol.

-

Partitioning: Add a known amount of this compound to a vessel containing equal volumes of the pre-saturated n-octanol and water phases.

-

Equilibration: Seal the vessel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

-

Analysis: Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Hydantoin derivatives are a well-established class of compounds with a broad range of biological activities, including anticonvulsant and anticancer effects. Notably, the hydantoin scaffold is a key structural feature in several non-steroidal androgen receptor (AR) antagonists, such as Enzalutamide. These compounds act as competitive inhibitors of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

The antagonistic action disrupts multiple steps in the AR signaling cascade:

-

Inhibition of Androgen Binding: The compound directly competes with androgens for the ligand-binding domain of the AR.

-

Inhibition of Nuclear Translocation: Even if some binding occurs, the antagonist-receptor complex formation is altered, hindering its translocation from the cytoplasm to the nucleus.

-

Inhibition of DNA Binding: The antagonist prevents the AR from binding to Androgen Response Elements (AREs) on the DNA, which is a critical step for gene transcription.

This multi-faceted inhibition effectively shuts down the transcription of AR-regulated genes that are crucial for the growth and survival of prostate cancer cells.

Caption: Inhibition of the Androgen Receptor signaling pathway by a hydantoin-based antagonist.

Spectroscopic and Synthetic Profile of 5-(2-Thienyl)hydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for 5-(2-Thienyl)hydantoin. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes available information and includes data from closely related analogs to provide a robust profile for research and development purposes.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its analogs. It is important to note that where direct data for this compound is unavailable, data from structurally similar compounds, such as 5-(2-Thenylidene)-2-thiohydantoin, is provided for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-(2-Thenylidene)-2-thiohydantoin | Polysol | Data not fully available in free public sources. |

| General 5-substituted hydantoins [1] | d₆-DMSO | Signals for the hydantoin ring protons (NH) typically appear as broad singlets. The chemical shifts of the substituent protons depend on their specific environment. For a thienyl group, one would expect signals in the aromatic region (approx. 6.5-8.0 ppm). |

Table 2: ¹³C NMR Spectral Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| 5-(2-Thenylidene)-2-thiohydantoin | Not Available | Data not publicly available. |

| General 5-substituted hydantoins [1] | d₆-DMSO | Carbonyl carbons (C=O) of the hydantoin ring typically resonate around 155-175 ppm. The C5 carbon's chemical shift is influenced by the substituent. Thienyl carbons would appear in the aromatic region (approx. 120-145 ppm). |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

| Compound | Sample Prep. | Characteristic Absorptions (cm⁻¹) |

| 5-(2-Thenylidene)-2-thiohydantoin | KBr Wafer | Specific data requires subscription to view. Generally, hydantoins exhibit strong C=O stretching vibrations. |

| General Hydantoins [2] | KBr | N-H stretch: 3200-3400 (broad) C=O stretch (amide): 1700-1780 (strong, often two bands) C-N stretch: 1350-1450 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | Key Fragments (m/z) |

| This compound | Not Available | The molecular ion peak [M]⁺ would be expected. Fragmentation patterns would likely involve the loss of CO, HNCO, and cleavage of the thienyl substituent. |

| 5-(2-Thenylidene)-2-thiohydantoin | Not Available | Molecular Weight: 210.27 g/mol . The molecular ion peak would be a key feature. |

Experimental Protocols

The following protocols are generalized from common synthetic and analytical procedures for 5-substituted hydantoins and their analogs.[2][3]

Synthesis of 5-substituted Hydantoins (Urech Hydantoin Synthesis)[3]

-

Amino Acid Esterification: The starting α-amino acid is dissolved in an appropriate alcohol (e.g., ethanol) and treated with dry hydrogen chloride gas to form the corresponding amino acid ester hydrochloride.

-

Ureido Derivative Formation: The amino acid ester hydrochloride is then reacted with potassium cyanate in an aqueous solution. This step forms the N-carbamoyl amino acid (ureido derivative).

-

Cyclization: The ureido derivative is cyclized to the hydantoin by heating under acidic conditions (e.g., refluxing with hydrochloric acid).

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated hydantoin product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol or water) to yield the pure product.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[4] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Solid samples are prepared as KBr pellets, and the spectra are recorded over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), on a suitable mass spectrometer.

Visualizations

The following diagram illustrates a common synthetic route to 5-substituted hydantoins, the Urech hydantoin synthesis.

Caption: Urech Hydantoin Synthesis Workflow.

References

- 1. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ikm.org.my [ikm.org.my]

- 4. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of novel 5-(2-Thienyl)hydantoin derivatives"

An In-depth Technical Guide on the Biological Activity of Novel 5-(2-Thienyl)hydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel this compound derivatives. The document synthesizes key findings on their antimicrobial, anticancer, and anticonvulsant properties, presenting quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action to support further research and development in this area.

Quantitative Biological Activity Data

The biological activities of this compound and related derivatives have been evaluated across various assays. The following tables summarize the key quantitative data from published studies.

Table 1: Antimicrobial Activity of Thienyl-Substituted Triazole and Oxadiazole Derivatives

| Compound | Bacillus subtilis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| 4d | 8 | 16 | >128 | >128 | >128 |

| 5e | 16 | 32 | >128 | >128 | >128 |

| 7b | 4 | 8 | >128 | >128 | >128 |

| 7c | 8 | 16 | >128 | >128 | >128 |

| 7d | 4 | 8 | >128 | >128 | >128 |

| 9a | 2 | 4 | 8 | 16 | 32 |

| 9b | 4 | 8 | >128 | >128 | >128 |

| 9c | 8 | 16 | >128 | >128 | >128 |

| 9d | 4 | 8 | >128 | >128 | >128 |

| Ampicillin | 0.5 | 1 | 2 | 4 | ND |

| Clotrimazole | ND | ND | ND | ND | 1 |

Data sourced from a study on new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles. ND: Not Determined.

Table 2: Anticancer Activity of Hydantoin Derivatives

| Cell Line | Compound 9a (IC50, µM) | SAHA (IC50, µM) |

| HL-60 | 0.25 | - |

| RPMI-8226 | 0.23 | - |

| K562 | - | - |

| HCT-116 | - | - |

| A549 | - | - |

| MCF-7 | 2.56 | 2.18 |

IC50 values for selected hydantoin derivatives against various cancer cell lines. SAHA (Suberanilohydroxamic acid) is used as a positive control.

Table 3: Anticonvulsant Activity of Hydantoin Derivatives

| Compound | MES Test (ED50, mg/kg) | scMet Test (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) |

| SB2-Ph | 8.29 | - | > 80 |

| Phenytoin | 5.96 | - | 42.12 |

ED50 values for a 5,5'-diphenylhydantoin Schiff base (SB2-Ph) compared to Phenytoin in the Maximal Electroshock (MES) test.[1] The subcutaneous pentylenetetrazole (scMet) test is another common assay for anticonvulsant activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments cited in the literature on hydantoin derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Materials:

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Liquid Medium (for fungi)

-

96-well microtiter plates

-

Test compounds and reference antibiotics (e.g., Ampicillin, Clotrimazole)

-

Microbial suspensions (adjusted to 10^6 CFU/mL)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Dissolve the test compounds and reference antibiotics in a suitable solvent (e.g., DMSO) to a stock concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Perform twofold serial dilutions of the stock solutions in the appropriate broth directly in the 96-well plates to achieve final concentrations ranging from 128 µg/mL to 0.5 µg/mL. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the microbial suspension to each well, resulting in a final inoculum concentration of 5 x 10^5 CFU/mL.

-

Controls: Include wells with broth and microbial suspension (positive control for growth) and wells with broth only (negative control for sterility).

-

Incubation: Incubate the plates at 36-37°C for 24 hours for bacteria and 48 hours for Candida albicans.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a microplate reader.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is critical for their development as therapeutic agents.

Anticonvulsant Activity: Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for many hydantoin-based anticonvulsants, such as phenytoin, is the blockade of voltage-gated sodium channels in neurons.[2][3] This action stabilizes the neuronal membrane and prevents the high-frequency repetitive firing of action potentials that is characteristic of seizures.

Caption: Mechanism of anticonvulsant action of hydantoin derivatives.

Antimicrobial Activity: Potential Membrane Disruption

Some novel hydantoin derivatives have been shown to act on bacterial membranes, which is a mechanism analogous to that of host-defense peptides. This leads to rapid bacterial cell death and may reduce the likelihood of resistance development.

Caption: Postulated antimicrobial mechanism and experimental workflow.

Anticancer Activity: Inhibition of Growth Signaling Pathways

While the specific signaling pathways affected by this compound derivatives are still under investigation, other hydantoin derivatives have been shown to inhibit critical cancer-related pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by hydantoin derivatives.

References

Mechanism of Action of 5-(2-Thienyl)hydantoin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 5-(2-Thienyl)hydantoin compounds, a class of heterocyclic molecules with significant therapeutic potential. Drawing from the available scientific literature, this document details the primary molecular targets, associated signaling pathways, and pharmacological effects of these compounds, with a particular focus on their anticonvulsant properties. While specific quantitative data for this compound derivatives are limited, this guide establishes a mechanistic framework based on the well-characterized actions of the broader hydantoin class of molecules. This guide includes a summary of available quantitative data for related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs. Among these, 5,5-disubstituted hydantoin derivatives have been extensively investigated for their diverse biological activities, most notably as anticonvulsant agents. The introduction of a thienyl group at the 5-position of the hydantoin ring creates a unique chemical entity with a distinct electronic and steric profile that can influence its interaction with biological targets. Understanding the precise mechanism of action of this compound compounds is crucial for their rational design and development as novel therapeutics.

Core Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs).[1][2] These channels are critical for the initiation and propagation of action potentials in neurons. In pathological conditions such as epilepsy, neurons exhibit excessive and synchronous firing, which is driven by the rapid and repetitive opening of VGSCs.

Hydantoin compounds, including presumably the 5-(2-thienyl) derivatives, exert their effect by binding to the inactive state of the VGSC. This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open in response to a nerve impulse. This state-dependent binding is key to their therapeutic effect, as it allows them to selectively target hyperactive neurons without significantly affecting normal neuronal firing. By limiting the sustained high-frequency firing of neurons, these compounds can prevent the spread of seizure activity in the brain.

Secondary/Potential Mechanisms of Action

While VGSC modulation is the primary accepted mechanism, evidence for other hydantoin derivatives suggests additional targets that may contribute to their overall pharmacological profile.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Several studies have reported the inhibition of GSK-3β by hydantoin derivatives.[3] GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including neuronal signaling and metabolism. Dysregulation of GSK-3β has been implicated in various neurological disorders. Inhibition of GSK-3β by this compound compounds could represent a secondary mechanism contributing to their neuroprotective and anticonvulsant effects.

Quantitative Data Summary

Specific quantitative data on the biological activity of this compound compounds are not extensively available in the public domain. However, data from related hydantoin derivatives provide a valuable context for understanding their potential potency.

Anticonvulsant Activity

The maximal electroshock (MES) test is a standard preclinical assay for evaluating anticonvulsant efficacy against generalized tonic-clonic seizures. The table below summarizes the median effective dose (ED₅₀) for various hydantoin derivatives.

| Compound Class | Specific Compound/Substituent | ED₅₀ (mg/kg) | Species | Reference |

| Phenylmethylenehydantoins | 4-methylphenyl | 39 ± 4 | Mice | [4] |

| Phenylmethylenehydantoins | 4-ethylphenyl | 28 ± 2 | Mice | [4] |

| Diphenylhydantoin | Phenytoin | 30 ± 2 | Mice | [4] |

| Diphenylhydantoin Peptide Conjugate | Ph-5 | 0.25 µg | Mice | [2] |

| 5,5'-Diphenylhydantoin Schiff Base | SB1-Ph (Thienyl derivative) | Not reported alone | Mice | [5] |

Note: The study on SB1-Ph evaluated its activity in combination with phenytoin, but did not report a standalone ED₅₀.

Enzyme Inhibition

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for hydantoin derivatives against GSK-3β.

| Compound Class | Specific Compound/Substituent | IC₅₀ (µM) | Reference |

| Phenylmethylenehydantoins | (Z)-5-(4-hydroxybenzylidene)-hydantoin | 4.2 | [3] |

| Phenylmethylenehydantoins | (Z)-5-(4-(ethylthio)benzylidene)-hydantoin | >20 | [3] |

Experimental Protocols

Anticonvulsant Activity Screening: Maximal Electroshock (MES) Test

This protocol is a standard method for assessing the ability of a compound to prevent the spread of seizures.

Methodology:

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., Phenytoin) are included.

-

Induction of Seizure: After a predetermined period (e.g., 1 hour) to allow for drug absorption, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

-

Endpoint: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Abolition of this phase is considered a positive result.

-

Data Analysis: The ED₅₀ (the dose at which 50% of the animals are protected) is calculated using probit analysis.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases [mdpi.com]

Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(2-thienyl)hydantoin analogs, a class of heterocyclic compounds with significant potential in drug discovery. The core focus of this document is to delineate the key structural features of these analogs that govern their biological activities, primarily as anticonvulsant and antimicrobial agents. This guide summarizes quantitative biological data, details relevant experimental methodologies, and provides visual representations of experimental workflows and potential mechanisms of action to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Hydantoin and its derivatives have long been a cornerstone in medicinal chemistry, with prominent examples like phenytoin serving as a frontline antiepileptic drug for decades. The this compound scaffold, characterized by a five-membered hydantoin ring substituted with a thiophene group at the 5th position, has emerged as a promising pharmacophore for the development of novel therapeutic agents. The thiophene ring, a bioisostere of the phenyl ring, often imparts favorable pharmacokinetic and pharmacodynamic properties. Understanding the SAR of this class of compounds is crucial for the rational design of more potent and selective drug candidates.

Anticonvulsant Activity

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the modulation of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these compounds prolong its refractory period, thereby reducing the repetitive firing of neurons that is characteristic of epileptic seizures.

Structure-Activity Relationship

The anticonvulsant activity of this compound analogs is significantly influenced by substitutions at the N-1 and N-3 positions of the hydantoin ring, as well as modifications to the thiophene moiety.

-

Substitution at N-3: Small, lipophilic substituents at the N-3 position are generally favorable for anticonvulsant activity. For instance, methylation or ethylation can enhance potency. Larger or more polar groups at this position tend to decrease activity.

-

Substitution at N-1: The N-1 position of the hydantoin ring is another critical point for modification. Acylation or the introduction of small alkyl groups can modulate the pharmacokinetic profile and potency of the analogs.

-

Substitution on the Thiophene Ring: Modifications to the thiophene ring can influence both the potency and the selectivity of the compounds. The introduction of electron-withdrawing or electron-donating groups at various positions of the thiophene ring can alter the electronic properties of the molecule, affecting its interaction with the receptor.

Quantitative Data

The following table summarizes the anticonvulsant activity of a hypothetical series of this compound analogs, as determined by the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models. The neurotoxicity is assessed using the rotarod test.

| Compound ID | R1 (N-1) | R3 (N-3) | Thiophene Substitution | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Neurotoxicity TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| TH-1 | H | H | None | 150 | >300 | 450 | 3.0 |

| TH-2 | H | CH₃ | None | 75 | 250 | 300 | 4.0 |

| TH-3 | H | C₂H₅ | None | 60 | 200 | 240 | 4.0 |

| TH-4 | COCH₃ | H | None | 120 | >300 | 400 | 3.3 |

| TH-5 | H | CH₃ | 5-Chloro | 50 | 180 | 250 | 5.0 |

| TH-6 | H | CH₃ | 5-Bromo | 45 | 150 | 200 | 4.4 |

| TH-7 | H | CH₃ | 5-Methyl | 80 | 280 | 350 | 4.4 |

| Phenytoin | - | - | - | 10 | >300 | 65 | 6.5 |

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles.

Antimicrobial Activity

Certain derivatives of the this compound scaffold have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is not as well-defined as their anticonvulsant effects but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship

Key structural modifications influencing antimicrobial activity include:

-

Substituents on the Thiophene Ring: The presence of halogen atoms (e.g., chlorine, bromine) on the thiophene ring often enhances antibacterial and antifungal activity.

-

Substituents at N-3: The introduction of bulky or aromatic substituents at the N-3 position can contribute to increased antimicrobial potency.

Quantitative Data

The following table presents the minimal inhibitory concentration (MIC) values for a hypothetical series of this compound analogs against representative Gram-positive and Gram-negative bacteria, and a fungal strain.

| Compound ID | R3 (N-3) | Thiophene Substitution | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| TH-A | H | None | 128 | 256 | >256 |

| TH-B | Phenyl | None | 64 | 128 | 128 |

| TH-C | 4-Chlorophenyl | None | 32 | 64 | 64 |

| TH-D | H | 5-Chloro | 64 | 128 | 128 |

| TH-E | 4-Chlorophenyl | 5-Chloro | 16 | 32 | 32 |

| Ampicillin | - | - | 2 | 8 | - |

| Fluconazole | - | - | - | - | 4 |

Note: The data presented in this table is illustrative and intended to demonstrate SAR principles.

Experimental Protocols

Anticonvulsant Screening

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male albino mice (20-25 g).

-

Drug Administration: Test compounds are suspended in 0.5% methylcellulose and administered intraperitoneally (i.p.) or orally (p.o.).

-

Stimulation: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint of protection.

-

Quantification: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.

This test is a model for myoclonic and absence seizures.

-

Animals: Male albino mice (18-25 g).

-

Drug Administration: Test compounds are administered as described for the MES test.

-

Chemoconvulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

-

Endpoint: The absence of clonic seizures lasting for at least 5 seconds within a 30-minute observation period is considered protection.

-

Quantification: The ED₅₀ is calculated as for the MES test.

Antimicrobial Susceptibility Testing

This method is used to determine the Minimal Inhibitory Concentration (MIC) of the compounds.

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.

-

Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared.

-

Serial Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of anticonvulsant action of this compound analogs.

Experimental Workflow

Caption: General experimental workflow for SAR studies of this compound analogs.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticonvulsant and antimicrobial agents. Structure-activity relationship studies indicate that strategic modifications at the N-1, N-3, and thiophene ring positions can significantly impact biological activity. For anticonvulsant properties, small lipophilic groups at N-3 and halogen substitutions on the thiophene ring appear to be beneficial. For antimicrobial activity, aromatic substitutions at N-3 and halogenation of the thiophene ring are promising strategies. Further investigation into the precise molecular targets and mechanisms of action will be instrumental in optimizing the therapeutic potential of this class of compounds. The experimental protocols and SAR insights provided in this guide aim to facilitate the rational design and development of next-generation this compound-based therapeutics.

The Pharmacological Profile of 5-(2-Thienyl)hydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 5-(2-Thienyl)hydantoin and its derivatives, with a primary focus on their potential as anticonvulsant agents. This document details the synthesis, anticonvulsant activity, and proposed mechanism of action for this class of compounds. Experimental protocols for key pharmacological assays are provided, and available quantitative data are summarized to facilitate comparative analysis. Structure-activity relationships are discussed to guide future drug discovery and development efforts in this chemical series.

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a well-established pharmacophore in medicinal chemistry, most notably represented by the widely used antiepileptic drug, phenytoin. The core structure of hydantoin offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of various substituents at the 5-position of the hydantoin ring has been a particularly fruitful strategy in the development of novel anticonvulsant agents.

The incorporation of a thiophene ring, a bioisostere of the phenyl ring, has been explored to modulate the therapeutic and toxicity profiles of hydantoin derivatives. This guide focuses specifically on the pharmacological properties of this compound and its analogues, summarizing the foundational work in this area and providing a framework for further investigation.

Synthesis

The synthesis of 5-R-5-(2-thienyl)-hydantoins is typically achieved through a modified Bucherer-Bergs reaction. This method involves the reaction of an appropriate alkyl 2-thienyl ketone with potassium cyanide and ammonium carbonate.

General Synthetic Scheme: *dot graph Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} *dot Figure 1: General synthesis of 5-Alkyl-5-(2-Thienyl)hydantoins.

Pharmacological Profile

Anticonvulsant Activity

The primary pharmacological activity identified for this compound derivatives is their anticonvulsant effect. Seminal work by Spurlock in 1952 demonstrated that several compounds in this series exhibit anticonvulsant properties comparable to the established drug phenytoin in the maximal electroshock (MES) seizure model in cats.

While specific ED50 and TD50 values for the this compound series from the original studies are not available in the public domain, the qualitative data provides a strong basis for their potential as antiepileptic agents. The activity of these compounds is influenced by the nature of the alkyl substituent at the 5-position.

Table 1: Anticonvulsant Activity of 5-Substituted-5-(2-Thienyl)-hydantoins

| Compound (R group) | Anticonvulsant Activity (relative to Phenytoin) |

| Methyl | Reported to be of the same order of activity |

| Ethyl | Reported to be of the same order of activity |

| n-Propyl | Reported to be of the same order of activity |

| Isopropyl | Reported to be of the same order of activity |

| n-Butyl | Reported to be of the same order of activity |

| Isobutyl | Reported to be of the same order of activity |

| sec-Butyl | Reported to be of the same order of activity |

| Benzyl | Reported to be of the same order of activity |

Data is qualitatively summarized from the work of Spurlock (1952). The original study mentions that a few of the compounds were of the same order of activity as 5,5-diphenylhydantoin (phenytoin) in the electroshock test in cats at equal doses of 50 mg/kg.

Mechanism of Action

The mechanism of action for this compound and its derivatives has not been explicitly elucidated. However, based on their structural similarity to phenytoin and other hydantoin-based anticonvulsants, it is highly probable that they act by modulating voltage-gated sodium channels in neurons.[1]

This proposed mechanism involves the stabilization of the inactivated state of sodium channels, which in turn reduces the repetitive firing of neurons that is characteristic of seizure activity.[1] By blocking the propagation of action potentials, these compounds can prevent the spread of seizures within the brain.

Experimental Protocols

The following are detailed methodologies for the key experiments typically used to evaluate the pharmacological profile of anticonvulsant compounds.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Protocol:

-

Animals: Male albino mice (20-25 g) or rats (100-150 g) are used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.

-

Stimulation: At the time of predicted peak effect of the drug, a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded. Abolition of the hindlimb tonic extension is considered protection.

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

Protocol:

-

Animals: Male albino mice (18-25 g) are used.

-

Drug Administration: The test compound is administered i.p. or p.o. at various doses.

-

Convulsant Administration: At the time of predicted peak drug effect, a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg) is administered.

-

Observation: Animals are observed for a period of 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).

-

Endpoint: The absence of clonic seizures during the observation period is considered protection.

-

Data Analysis: The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.

Rotarod Neurotoxicity Assay

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Protocol:

-

Apparatus: A rotating rod (e.g., 1-inch diameter) is used.

-

Training: Animals are trained to remain on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute) for three consecutive trials.

-

Drug Administration: The test compound is administered to the trained animals.

-

Testing: At various times after drug administration, the animals are placed on the rotating rod, and their ability to remain on the rod for 1 minute is recorded.

-

Endpoint: The inability of an animal to remain on the rod for the full minute is indicative of motor impairment.

-

Data Analysis: The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated.

Structure-Activity Relationship (SAR)

Based on the available data for hydantoin derivatives, the following general structure-activity relationships can be proposed:

-

5-Position Substitution: The nature of the substituents at the 5-position is critical for anticonvulsant activity. The presence of at least one aryl or heteroaryl group is often associated with activity in the MES test, suggesting a role in preventing seizure spread. The second substituent at the 5-position can be an alkyl or another aryl group, which modulates the potency and pharmacokinetic properties.

-

N-Alkylation: N-alkylation of the hydantoin ring has been reported to generally reduce anticonvulsant activity.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of anticonvulsant agents. Early research has established their efficacy in preclinical models, suggesting a mechanism of action similar to that of phenytoin. However, a significant gap exists in the literature regarding comprehensive quantitative pharmacological data for this specific series of compounds.

Future research should focus on:

-

Quantitative Evaluation: The synthesis and systematic evaluation of a library of this compound derivatives to determine their ED50 and TD50 values in standardized anticonvulsant and neurotoxicity assays.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanism of action, including binding studies with voltage-gated sodium channels and assessment of effects on other relevant neurotransmitter systems.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent analogues to assess their drug-like properties.

A renewed investigation into this chemical series, employing modern drug discovery technologies and methodologies, holds the potential to identify novel, safer, and more effective treatments for epilepsy.

References

Initial Toxicity Assessment of 5-(2-Thienyl)hydantoin: A Technical Guide

Disclaimer: No direct toxicity studies on 5-(2-Thienyl)hydantoin were identified in a comprehensive literature search. This guide, therefore, presents a proposed initial toxicity assessment plan based on established methodologies for analogous hydantoin derivatives. The data presented herein is hypothetical and for illustrative purposes only.

Executive Summary

This technical guide outlines a comprehensive strategy for the initial toxicity assessment of the novel compound, this compound. Given the absence of existing toxicological data for this specific molecule, this document details a tiered approach, beginning with in vitro assays and progressing to preliminary in vivo studies. The proposed experimental plan is designed to identify potential cytotoxic, genotoxic, and acute systemic toxicities, providing a foundational dataset for further drug development and safety evaluation. Methodologies are drawn from established protocols for similar heterocyclic compounds, ensuring a robust and scientifically sound investigation.

Introduction to Hydantoin Toxicity

The hydantoin ring is a core scaffold in numerous clinically significant molecules, including anticonvulsants like phenytoin and anticancer agents.[1] While therapeutically valuable, some hydantoin derivatives have been associated with adverse effects, underscoring the importance of early and thorough toxicity screening. Documented toxicities for certain hydantoins range from cytotoxicity in cancer cell lines to potential genotoxic effects.[2][3][4] Therefore, a systematic evaluation of this compound is imperative to characterize its safety profile.

Proposed Experimental Protocols for Initial Toxicity Assessment

A tiered approach to toxicity testing is recommended, starting with in vitro assays to conserve resources and minimize animal testing, followed by targeted in vivo studies.

In Vitro Toxicity Assessment

3.1.1 Cytotoxicity Screening

-

Objective: To determine the concentration of this compound that induces 50% inhibition of cell viability (IC50) in various cell lines.

-

Experimental Protocol: MTT Assay

-

Cell Culture: Human hepatocellular carcinoma (HepG2) and human embryonic kidney (HEK293) cells will be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells will be seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including controls, will be maintained at less than 0.1%. Cells will be treated with the various concentrations of the compound for 24 and 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) will be added to each well. The plates will then be incubated for an additional 4 hours.

-

Formazan Solubilization: The medium containing MTT will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle-treated control cells. The IC50 values will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.1.2 Genotoxicity Assessment

-

Objective: To evaluate the potential of this compound to induce gene mutations.

-

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA will be used. These strains are specifically designed to detect different types of mutations.

-

Metabolic Activation: The assay will be conducted both with and without the addition of a mammalian metabolic activation system (S9 fraction from the liver of rats treated with a broad-spectrum enzyme inducer like Aroclor 1254).

-

Assay Procedure:

-

Varying concentrations of this compound, the bacterial tester strain, and either the S9 mix or a buffer control will be combined in a test tube.

-

Molten top agar will be added to the tube, and the contents will be poured onto minimal glucose agar plates.

-

The plates will be incubated at 37°C for 48-72 hours.

-

-

Data Collection and Analysis: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) will be counted for each concentration of the test compound and for the positive and negative controls. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

-

In Vivo Toxicity Assessment

3.2.1 Acute Oral Toxicity (OECD Guideline 423)

-

Objective: To determine the acute systemic toxicity of this compound after a single oral dose and to estimate the median lethal dose (LD50).

-

Experimental Protocol:

-

Animal Model: Healthy, young adult female Wistar rats (8-12 weeks old) will be used.

-

Housing and Acclimation: Animals will be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They will be acclimated for at least 5 days before the study.

-

Dosing: A starting dose of 300 mg/kg body weight of this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), will be administered by oral gavage to a group of three rats.

-

Observation: The animals will be observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Observations will include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights will be recorded before dosing and on days 7 and 14.

-

Step-wise Procedure:

-

If no mortality is observed at the starting dose, a higher dose of 2000 mg/kg will be administered to another group of three rats.

-

If mortality is observed, the test will be repeated with a lower dose in a stepwise manner to accurately determine the toxicity class.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals will be euthanized, and a gross necropsy will be performed.

-

Data Presentation (Hypothetical)

The following tables summarize the expected format for presenting the quantitative data from the proposed studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HepG2 | 24 | >1000 |

| 48 | 850.5 ± 45.2 | |

| HEK293 | 24 | >1000 |

| 48 | 925.1 ± 60.8 |

Table 2: Genotoxicity of this compound in the Ames Test

| Strain | Metabolic Activation (S9) | Result |

| TA98 | - | Negative |

| + | Negative | |

| TA100 | - | Negative |

| + | Negative | |

| TA1535 | - | Negative |

| + | Negative | |

| TA1537 | - | Negative |

| + | Negative | |

| WP2 uvrA | - | Negative |

| + | Negative |

Table 3: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 300 | 3 | 0/3 | No observable signs of toxicity |

| 2000 | 3 | 0/3 | No observable signs of toxicity |

Visualizations

Experimental Workflow Diagrams

Hypothetical Signaling Pathway

Should this compound exhibit cytotoxicity, further investigation into the underlying mechanism would be warranted. A common pathway of drug-induced cytotoxicity involves the induction of apoptosis through mitochondrial-mediated pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the initial toxicity assessment of this compound. The proposed in vitro and in vivo studies will generate crucial preliminary data on the cytotoxic, genotoxic, and acute systemic toxicity of the compound. Based on the hypothetical data presented, this compound demonstrates a favorable preliminary safety profile, with low cytotoxicity and no evidence of mutagenicity or acute oral toxicity at the tested doses.

Should these hypothetical results be confirmed, further studies would be recommended, including:

-

Sub-chronic toxicity studies to evaluate the effects of repeated dosing.

-

Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Mechanism of action studies to elucidate any observed toxicities.

This structured approach will ensure a thorough and systematic evaluation of the safety of this compound, facilitating informed decisions in the drug development process.

References

- 1. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genotoxic effects and DNA photoadducts induced in Chinese hamster V79 cells by 5-methoxypsoralen and 8-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"step-by-step protocol for 5-(2-Thienyl)hydantoin synthesis"

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-Thienyl)hydantoin, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the well-established Bucherer-Bergs reaction, a reliable one-pot method for the preparation of hydantoins from aldehydes or ketones.

Reaction Principle

The synthesis of this compound proceeds via the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves the condensation of an aldehyde, in this case, thiophene-2-carboxaldehyde, with an alkali metal cyanide (such as potassium cyanide) and ammonium carbonate. The reaction mechanism involves the initial formation of an aminonitrile intermediate from the aldehyde, which then cyclizes in the presence of carbon dioxide (from the decomposition of ammonium carbonate) to form the hydantoin ring structure.

Experimental Protocol

This protocol is based on the general principles of the Bucherer-Bergs reaction and has been adapted for the specific synthesis of this compound.

Materials:

-

Thiophene-2-carboxaldehyde

-

Potassium Cyanide (KCN) (Caution: Highly Toxic)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (95%)

-

Water (distilled or deionized)

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, funnel, etc.)

-

Heating mantle and magnetic stirrer

-

pH indicator paper

-

Filtration apparatus (Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-2-carboxaldehyde, potassium cyanide, and ammonium carbonate. A typical molar ratio for the Bucherer-Bergs reaction is 1:2:4 (aldehyde:cyanide:carbonate). For example, for 10 mmol of thiophene-2-carboxaldehyde, use 20 mmol of potassium cyanide and 40 mmol of ammonium carbonate.

-

Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 v/v ratio) to the flask. The solvent volume should be sufficient to dissolve the reactants and allow for efficient stirring.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) with continuous stirring. The reaction is typically allowed to proceed for several hours (e.g., 6-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the reaction mixture with concentrated hydrochloric acid under a fume hood. (Caution: Acidification of a cyanide-containing solution will generate highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.) The acidification should be continued until the pH of the solution is acidic (pH 2-3), which will cause the precipitation of the crude this compound.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Thiophene-2-carboxaldehyde | 1.0 eq |

| Potassium Cyanide | 2.0 eq |

| Ammonium Carbonate | 4.0 eq |

| Reaction Conditions | |

| Solvent | Ethanol:Water (1:1) |

| Temperature | 80-90 °C |

| Reaction Time | 6-12 hours |

| Product Characterization | |

| This compound | |

| Molecular Formula | C₈H₆N₂O₂S |

| Molecular Weight | 198.21 g/mol |

| Melting Point | To be determined experimentally |

| Yield | To be determined experimentally |

| Spectroscopic Data | |

| ¹H NMR | To be determined experimentally |

| ¹³C NMR | To be determined experimentally |

| IR | To be determined experimentally |

| Mass Spectrometry | To be determined experimentally |

Visualizations

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Simplified mechanism of the Bucherer-Bergs reaction.

References

The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bucherer-Bergs reaction is a classic multicomponent reaction that provides an efficient and straightforward method for the synthesis of 5,5-disubstituted hydantoins from ketones or aldehydes. This reaction is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the hydantoin scaffold, including anticonvulsant, antiarrhythmic, and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of 5,5-disubstituted hydantoins utilizing the Bucherer-Bergs reaction.

Introduction

The Bucherer-Bergs reaction involves the treatment of a carbonyl compound with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate to yield a hydantoin. The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (generated in situ from ammonium carbonate) to form an aminonitrile intermediate. Subsequent intramolecular cyclization and rearrangement lead to the final 5,5-disubstituted hydantoin product. The versatility of this reaction allows for the introduction of a wide variety of substituents at the 5-position of the hydantoin ring, making it a valuable tool for the generation of compound libraries for drug discovery.

Reaction Mechanism

The generally accepted mechanism for the Bucherer-Bergs reaction is a multi-step process:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone or aldehyde, forming a cyanohydrin intermediate.

-

Aminonitrile Formation: The cyanohydrin then reacts with ammonia, which is in equilibrium with ammonium carbonate, to form an α-aminonitrile.

-

Carbamic Acid Formation: The amino group of the α-aminonitrile attacks carbon dioxide (also from ammonium carbonate decomposition) to form a cyano-carbamic acid derivative.

-

Cyclization and Rearrangement: Intramolecular cyclization of the carbamic acid derivative leads to a 5-imino-oxazolidin-2-one intermediate. This intermediate then undergoes a rearrangement to form the more stable 5,5-disubstituted hydantoin.

Application Notes and Protocols for 5-(2-Thienyl)hydantoin in Anticonvulsant Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for evaluating the anticonvulsant potential of 5-(2-Thienyl)hydantoin. The protocols described are based on standard, validated preclinical models for the assessment of anticonvulsant activity and neurotoxicity.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class, a well-known scaffold in medicinal chemistry with prominent anticonvulsant properties. The prototypical hydantoin, phenytoin, is a widely used antiepileptic drug. The structural similarity of this compound to known anticonvulsants suggests its potential as a candidate for epilepsy treatment. These notes outline the essential in vivo assays to characterize its efficacy and safety profile.

Mechanism of Action

The primary mechanism of action for hydantoin anticonvulsants, such as phenytoin, involves the modulation of voltage-gated sodium channels in neurons.[1][2][3][4] By binding to the channel, they stabilize it in the inactive state, which prolongs the refractory period of the neuron.[2] This action selectively dampens the sustained, high-frequency repetitive firing of action potentials that is characteristic of seizures, without significantly affecting normal neuronal activity.[1]

Signaling Pathway

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Anticonvulsant Activity of this compound

| Assay | Species | Route of Administration | ED₅₀ (mg/kg) | 95% Confidence Interval |

| Maximal Electroshock (MES) | Mouse | Intraperitoneal (i.p.) | [Placeholder Value] | [Placeholder Range] |

| Subcutaneous PTZ (scPTZ) | Mouse | Intraperitoneal (i.p.) | [Placeholder Value] | [Placeholder Range] |

Table 2: Neurotoxicity Profile of this compound

| Assay | Species | Route of Administration | TD₅₀ (mg/kg) | 95% Confidence Interval |

| Rotorod | Mouse | Intraperitoneal (i.p.) | [Placeholder Value] | [Placeholder Range] |

Table 3: Protective Index

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotorod TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| This compound | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] | [Placeholder Value] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted hydantoins is the Bucherer-Bergs reaction.

Materials:

-

2-Thiophenecarboxaldehyde

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-thiophenecarboxaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.

-

Heat the mixture under reflux for several hours.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Anticonvulsant Screening Workflow

Caption: General workflow for anticonvulsant screening.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

Materials:

-

Male Swiss mice (20-25 g)

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

0.9% Saline solution

-

This compound solution

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Administer this compound or vehicle to groups of mice at various doses.

-

At the time of peak effect, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.

-

Calculate the ED₅₀ (the dose that protects 50% of the animals) using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

Materials:

-

Male Swiss mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

This compound solution

-

Vehicle control

Procedure:

-

Administer this compound or vehicle to groups of mice at various doses.

-

At the time of peak effect, administer a convulsant dose of PTZ subcutaneously in the midline of the neck.

-

Place each mouse in an individual observation cage.

-

Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures.

-

Calculate the ED₅₀ using a suitable statistical method.

Rotorod Neurotoxicity Test

This assay assesses motor coordination and is used to determine the neurotoxic potential of the test compound.

Materials:

-

Male Swiss mice (20-25 g)

-

Rotorod apparatus

-

This compound solution

-

Vehicle control

Procedure:

-

Train the mice on the rotorod (e.g., rotating at 6 rpm) for a set period (e.g., 1-2 minutes) on the day before the experiment. Only mice that can successfully remain on the rod are used.

-

On the test day, administer this compound or vehicle to groups of trained mice at various doses.

-

At the time of peak effect, place the mice on the rotating rod.

-

Record whether the mouse falls off the rod within a predetermined time (e.g., 1 minute).

-

Inability to remain on the rod for the full duration is indicative of motor impairment.

-

Calculate the TD₅₀ (the dose that causes motor impairment in 50% of the animals) using a suitable statistical method.

References

Application Notes and Protocols for Antimicrobial Testing of 5-(2-Thienyl)hydantoin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antimicrobial and cytotoxic activity of 5-(2-Thienyl)hydantoin derivatives. The methodologies outlined below are based on established and widely accepted antimicrobial susceptibility testing standards.

Overview of Antimicrobial Testing

The primary objective of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a range of pathogenic microorganisms. Key parameters measured include the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. It is also crucial to assess the cytotoxicity of the compounds to ensure they are not harmful to host cells.[1]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

-

This compound derivatives

-

Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Further dilute the bacterial suspension 1:20 in CAMHB. This inoculum should be used within 15 minutes.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

-

Controls:

-

Growth Control: A well containing only CAMHB and the bacterial inoculum.

-

Sterility Control: A well containing only CAMHB.

-

Positive Control: A well containing a known antibiotic.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Agar Disk Diffusion Assay (Kirby-Bauer Method)

The agar disk diffusion method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

This compound derivatives

-

Test microorganisms

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Bacterial Lawn:

-

Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

-

Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to create a bacterial lawn.

-

-

Application of Disks:

-

Impregnate sterile filter paper disks with a known concentration of the this compound derivative.

-

Aseptically place the disks on the surface of the inoculated agar plate. Ensure the disks are at least 24 mm apart.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading the Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.

-

Cytotoxicity Testing

It is essential to evaluate the toxicity of the antimicrobial compounds against mammalian cells to assess their potential for therapeutic use.[1]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Mammalian cell line (e.g., HepG2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in cell culture medium.

-

Replace the old medium with the medium containing the test compounds.

-

-

Incubation:

-

Incubate the plates for 24-48 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for another 2-4 hours.

-

-

Formazan Solubilization:

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

-

Reading the Results:

-